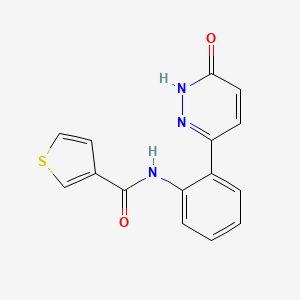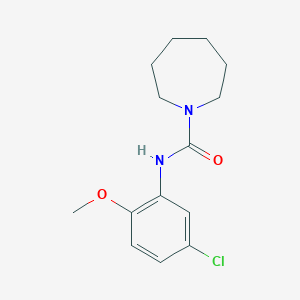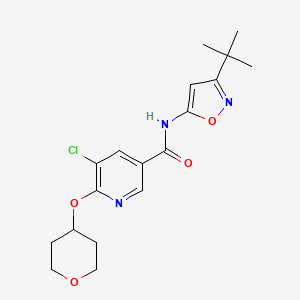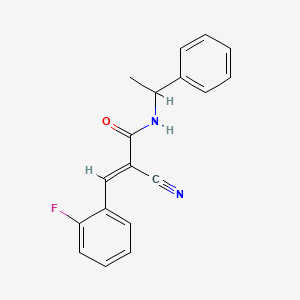
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that contains two thiadiazole rings, and it has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activities
Novel thiadiazole amide compounds containing piperazine have been synthesized, with certain derivatives demonstrating inhibitory effects against Xanthomonas campestris pv. oryzae and tobacco mosaic virus, highlighting their potential in agricultural and plant protection applications (Xia, 2015).
Antimicrobial Evaluation
Research into thiadiazole systems has produced compounds with significant antimicrobial properties. This includes the synthesis of molecules exhibiting antimicrobial activity against a variety of pathogens, suggesting their potential use in developing new antibacterial agents (Hamama et al., 2017).
Biological Activity of Hybrid Molecules
Hybrid molecules containing thiadiazole and piperazine units have been synthesized and evaluated for their biological activities. Some of these compounds displayed antimicrobial, antilipase, and antiurease activities, indicating their versatility and potential in medicinal chemistry (Başoğlu et al., 2013).
Inhibitory Effects on Bacterial Biofilm
Bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent inhibitory effects on bacterial biofilms and MurB enzyme, suggesting their application in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Selective Ligands at 5-HT1A Receptors
Derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been identified as potent and selective ligands for 5-HT1A receptors, offering insights into the development of new therapeutic agents for neurological disorders (Sabb et al., 2001).
Anticancer Evaluation
Polyfunctional substituted 1,3-thiazoles with piperazine substituents have exhibited notable anticancer activity, highlighting their potential in cancer therapy (Turov, 2020).
Synthesis and Antimicrobial Activities
The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has been explored, with some showing promising antibacterial activities, suggesting their use in combating various bacterial infections (Qi, 2014).
Anti-inflammatory Activity
Novel compounds containing bis-thiazole and piperazine units have demonstrated anti-inflammatory activity, supporting their potential application in the treatment of inflammatory diseases (Ahmed, Molvi, & Khan, 2017).
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6OS2/c1-7-9(18-14-12-7)10(17)16-4-2-15(3-5-16)8-6-11-19-13-8/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOCTCGABYVEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)
![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)

![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)
![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)



![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)
